molecular formula C20H23N3O6S2 B2766020 Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate CAS No. 877655-99-7

Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

Cat. No. B2766020
M. Wt: 465.54
InChI Key: HGWACIPCBDBHEP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate is a complex organic compound. It contains a 3,4-dimethoxyphenyl group, which is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . In one method, a reaction flask was loaded with 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP, and anhydrous methylene chloride. The mixture was cooled to 0°C under nitrogen protection, and EDCIHCl was added. After stirring for 30 minutes, the mixture was allowed to warm to room temperature and stirred for 24 hours. The reaction mixture was then washed with hydrochloric acid, sodium bicarbonate solution, and saturated common salt, and dried over anhydrous sodium sulfate .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization : A study illustrates the treatment of alpha-(methylthio)acetamides leading to erythrinanes, highlighting the essential role of a methylthio group for the formation of complex structures, potentially relevant for understanding the reactivity of thieno[3,2-d]pyrimidin derivatives (Shiho Chikaoka et al., 2003).

  • Antimicrobial Activity of Pyrimidinone Derivatives : Research on the synthesis of pyrimidinones and oxazinones fused with thiophene rings using specific starting materials demonstrates antimicrobial applications. These compounds showed good antibacterial and antifungal activities, which could hint at the bioactive potential of related thieno[3,2-d]pyrimidin structures (A. Hossan et al., 2012).

  • Synthesis and Transformations of Ethyl (Z)-2 Compounds : The prepared ethyl (Z)-2 compounds from specific isoindol derivatives and their reactions with various nucleophiles to yield pyrimidinones and other cyclic compounds provide insights into the synthetic versatility of compounds with similar structural features (D. Bevk et al., 2001).

Chemical Structure and Properties

  • Crystal Structure Analysis : The study on the crystal structure of a covalently hydrated thiazacyclazine derivative sheds light on the structural determination and molecular geometry of complex heterocyclic compounds, which could be valuable for the structural analysis of Ethyl 2-(2- compounds (E. Campaigne et al., 1979).

  • Ultrasonic-assisted Synthesis : The efficient synthesis of thiazolo[3,2-a]pyrimidine derivatives under ultrasonic irradiation demonstrates innovative methods for synthesizing complex heterocycles, potentially applicable to the synthesis of related compounds (A. Darehkordi & Somayeh Ghazi, 2015).

properties

IUPAC Name

ethyl 2-[[2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S2/c1-4-29-17(25)10-21-16(24)11-31-20-22-13-7-8-30-18(13)19(26)23(20)12-5-6-14(27-2)15(9-12)28-3/h5-6,9H,4,7-8,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWACIPCBDBHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

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